(R,E)-N-benzylidene-2-methylpropane-2-sulfinamide

Asymmetric synthesis Aza-Diels–Alder Chiral auxiliary comparison

Select (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide for predictable, high-selectivity asymmetric synthesis. As Ellman's definitive chiral auxiliary, the (R)-configured tert-butanesulfinyl group delivers unmatched diastereofacial control (up to 99:1 dr), outperforming p-toluenesulfinyl analogues. Applicable to FDA-prioritized chiral amine programs—melanocortin-4 ligands, (R)-Cinacalcet, (R,R)-Formoterol. A 97% auxiliary recycling yield via HCl/CPME enables cost-effective multi-kilo scaling. Access both enantiomers from one imine for maximum SAR efficiency. For groups transitioning from Davis' auxiliary: higher selectivity, lower MW, validated DFT stereochemical models.

Molecular Formula C11H15NOS
Molecular Weight 209.31 g/mol
Cat. No. B12333432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,E)-N-benzylidene-2-methylpropane-2-sulfinamide
Molecular FormulaC11H15NOS
Molecular Weight209.31 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)N=CC1=CC=CC=C1
InChIInChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+
InChIKeyKHEXSXPVKHWNOZ-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide: Chiral N-tert-Butanesulfinyl Imine for Asymmetric Amine Synthesis


(R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide (CAS 186249-76-3, MW 209.31 g/mol, C₁₁H₁₅NOS) [1] is the benzaldehyde-derived N-tert-butanesulfinyl imine of (R)-tert-butanesulfinamide (Ellman's sulfinamide), a premier chiral auxiliary class introduced by Ellman in 1997 [2]. The (R) configuration at sulfur and (E) geometry at the C=N bond define its stereochemical identity. The electron-withdrawing tert-butanesulfinyl group simultaneously activates the imine carbon toward nucleophilic addition and exerts powerful, predictable diastereofacial control, enabling the asymmetric construction of enantiomerically enriched α-branched primary amines upon mild acidic deprotection [2].

Why (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide Cannot Be Replaced by a Generic N-Sulfinyl Imine or Racemic Analog


The stereochemical outcome of nucleophilic additions to chiral N-sulfinyl imines is critically governed by both the sulfur configuration and the steric/electronic nature of the S-substituent [1]. Ellman and co-workers demonstrated that tert-butanesulfinamide provides enhanced diastereofacial selectivity compared to the historically earlier p-toluenesulfinamide (Davis' auxiliary), due to the tert-butyl group's larger steric bulk, lower molecular weight, and the enhanced nucleophilicity of the derived amine nitrogen [1]. Direct head-to-head comparisons in aza-Diels–Alder reactions confirm that the N-tert-butanesulfinyl imine is consistently more diastereoselective than its N-p-toluenesulfinyl counterpart [2]. The (R) enantiomer at sulfur directs nucleophilic attack to the opposite enantioface compared to the (S) enantiomer, making enantiomeric substitution synthetically invalid; the racemic (RS) form yields inseparable diastereomeric product mixtures that defeat the purpose of asymmetric synthesis [1].

Quantitative Differentiation Evidence for (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide vs. Its Closest Comparators


Direct Head-to-Head Comparison: N-tert-Butanesulfinyl Imine Outperforms N-p-Toluenesulfinyl Imine in Aza-Diels–Alder Diastereoselectivity

In a direct, same-reaction comparison, ethyl (S)-N-(tert-butanesulfinyl)iminoacetate (2a, the ester analog of the target compound class) was consistently more diastereoselective than ethyl (S)-N-(p-toluenesulfinyl)iminoacetate (2b) across multiple diene substrates [1]. With unactivated cyclic and acyclic dienes in the presence of TMSOTf, 2a achieved diastereoselectivities up to 99% de, while reactions with 2b were described as less selective [1]. With activated Danishefsky-type dienes and BF₃·Et₂O, 2a provided up to 69% de and 76% yield [1]. The abstract explicitly states: 'Reactions with 2a were found to be more selective,' confirming a systematic selectivity advantage for the tert-butanesulfinyl auxiliary over the p-toluenesulfinyl analog [1].

Asymmetric synthesis Aza-Diels–Alder Chiral auxiliary comparison

Triorganozincate Addition Delivers Diastereomeric Ratios up to 98:2 and Enantiomeric Excess up to 96% for N-tert-Butanesulfinyl Imines

The reaction of triorganozincates with (R)-N-(tert-butanesulfinyl) imines (including benzaldimine substrates structurally analogous to the target compound) gives α-branched sulfinamides with diastereomeric ratios of up to 98:2 [1]. Acidic deprotection then affords the corresponding chiral primary amines in enantiomeric excesses of up to 96% [1]. Critically, the triorganozincate methodology allows preparation of either enantiomer of the amine product from the same imine substrate by exploiting the differential reactivity of mixed zincates — a capability not available with the corresponding Grignard reagents, which show different reactivity and selectivity profiles [1]. This positions the N-tert-butanesulfinyl imine as a more versatile platform than imines relying solely on Grignard-based addition protocols.

Organometallic addition α-Branched amines Chiral auxiliary

Molecular Weight Advantage: 209.31 vs. ~257 g/mol for the p-Toluenesulfinyl Analog — Improved Atom Economy

Ellman's foundational 1997 publication explicitly identifies lower molecular weight as one of three key advantages of tert-butanesulfinamide over p-toluenesulfinamide, alongside enhanced diastereofacial selectivity and enhanced nucleophilicity of the amine functionality [1]. The target compound (MW 209.31 g/mol) [2] is approximately 48 g/mol lighter than the corresponding N-benzylidene-p-toluenesulfinamide (estimated MW ~257 g/mol). In reactions where the auxiliary is cleaved and discarded (or recycled), this weight difference translates directly into improved mass efficiency: for a given mass of chiral imine substrate, the tert-butanesulfinyl variant delivers proportionally more moles of the desired chiral amine product.

Atom economy Chiral auxiliary Process chemistry

Quantitative Auxiliary Recycling: 97% Recovery of tert-Butanesulfinamide via Sulfinyl Chloride Intermediate

A practical process for recycling the tert-butanesulfinyl group upon deprotection has been demonstrated: treatment of N-tert-butanesulfinyl amines with HCl in cyclopentyl methyl ether results in complete conversion to tert-butanesulfinyl chloride and the corresponding amine hydrochloride salt, isolated by filtration in analytically pure form and quantitative yield [1]. The sulfinyl chloride solution is then treated with aqueous ammonia to provide analytically pure tert-butanesulfinamide in 97% yield [1]. This recycling capability is specific to the tert-butanesulfinyl system; the analogous p-toluenesulfinyl deprotection generates p-toluenesulfinic acid, which is not as readily recyclable to the parent sulfinamide under similarly mild conditions.

Chiral auxiliary recycling Green chemistry Process economics

DFT-Computed Diastereomeric Ratios Match Experiment for This Specific N-Benzylidene Sulfinamide — Validated Predictive Model

Multiple independent DFT studies have specifically used (S)-N-benzylidene-2-methylpropane-2-sulfinamide (the enantiomer of the target compound) as the computational substrate for modeling Grignard addition stereoselectivity [1][2][3]. The 2025 improved mechanistic model achieved a close match between calculated and experimental diastereomeric ratios by introducing an explicit diethyl ether molecule coordinated to magnesium, providing a quantitatively validated transition-state model [2]. An earlier 2014 DFT study similarly demonstrated that the calculated ratio of diastereomers agrees with experimental observations for methylmagnesium bromide and methyllithium additions [1]. This computational validation is compound-specific and provides predictive capability for reaction optimization — a feature not established for the p-toluenesulfinyl counterpart at the same level of mechanistic detail.

Computational chemistry DFT Reaction mechanism

Commercial Availability at 97–98% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC)

The (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide target compound is commercially available from multiple suppliers at standard purities of 97% (Bidepharm, with batch-specific NMR, HPLC, and GC analytical reports) and 98% (Leyan) , as well as at 95% purity from additional vendors . This level of documented purity and analytical traceability is critical for reproducibility in asymmetric synthesis, where trace impurities or partial racemization at sulfur can erode diastereoselectivity. By contrast, the racemic (RS) form is listed separately (CAS 186249-76-3 also associated with the racemate) , and procurement of the incorrect stereoisomer would yield useless diastereomeric mixtures.

Chemical procurement Quality assurance Chiral building block

High-Impact Application Scenarios for (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of α-Branched Chiral Primary Amines for Drug Discovery

The target compound serves as an entry point to enantiomerically enriched α-branched benzylamines via diastereoselective organometallic addition followed by mild acidic deprotection. The triorganozincate methodology delivers diastereomeric ratios up to 98:2 and final amine enantiomeric excesses up to 96% [1], enabling the preparation of chiral amine building blocks with stereochemical fidelity suitable for medicinal chemistry structure-activity relationship (SAR) studies. The ability to access both enantiomers from the same imine precursor by switching nucleophile type [1] is particularly valuable in drug discovery programs requiring matched enantiomeric pairs for pharmacological profiling. This scenario is directly relevant to the synthesis of melanocortin-4 receptor ligands where N-tert-butanesulfinyl imine methodology has been specifically validated [2].

Large-Scale Pharmaceutical Intermediate Production with Auxiliary Recycling

For process chemistry groups scaling chiral amine synthesis to multi-kilogram quantities, the demonstrated 97% recycling yield of tert-butanesulfinamide — via HCl/cyclopentyl methyl ether deprotection to the sulfinyl chloride followed by ammonia treatment [3] — transforms the chiral auxiliary from a stoichiometric consumable into a recoverable reagent. Coupled with the 18.7% molecular weight advantage over the p-toluenesulfinyl analog [4], this recycling protocol supports economically viable large-scale manufacturing. This scenario has been validated in the asymmetric synthesis of pharmaceutically relevant (R)-Cinacalcet (98% ee) and the chiral amine side-chain of (R,R)-Formoterol (96% ee) using N-tert-butanesulfinyl imine chemistry under environmentally benign deep eutectic solvent conditions [5].

Diastereoselective Cycloaddition and Heterocycle Construction Using DFT-Validated Stereochemical Models

The superior diastereoselectivity of N-tert-butanesulfinyl imines over N-p-toluenesulfinyl imines, established in direct head-to-head aza-Diels–Alder comparisons (up to 99% de) [6], makes this compound class the preferred chiral auxiliary for stereoselective heterocycle synthesis. The availability of validated DFT transition-state models specific to N-benzylidene-2-methylpropane-2-sulfinamide [7][8] enables computational prediction of stereochemical outcomes for novel dienophiles or nucleophiles before committing to experimental work. This scenario applies to academic and industrial laboratories synthesizing chiral aziridines, pyrrolidines, piperidines, and isoindolinones — all compound classes accessible from N-tert-butanesulfinyl imine intermediates with high diastereoselectivity [9].

Chiral Ligand Synthesis for Asymmetric Catalysis

Chiral allylic tert-butanesulfinamides, accessible from the target compound class via diastereoselective allylation followed by further derivatization, have been developed as bidentate sulfur–olefin ligands for rhodium-catalyzed asymmetric transformations [10]. The (R) configuration at sulfur provided by the target compound defines the chirality of the resulting ligand. The Rh-catalyzed asymmetric allylation methodology enables synthesis of all four stereoisomers of allylic tert-butanesulfinamides, highlighting the versatility of this chiral pool entry point for ligand diversification. This scenario is distinct from the amine synthesis applications and represents a growing use case in asymmetric catalysis research where the sulfinamide sulfur itself becomes a coordinating atom in the ligand framework.

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